molecular formula C6H9NO4S B15362630 Ethyl [(cyanomethyl)sulfonyl]acetate

Ethyl [(cyanomethyl)sulfonyl]acetate

Cat. No.: B15362630
M. Wt: 191.21 g/mol
InChI Key: UVGYFNCNYUUFJG-UHFFFAOYSA-N
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Description

Ethyl [(cyanomethyl)sulfonyl]acetate is a sulfonyl-containing ester with the molecular formula C₆H₉NO₄S (estimated molecular weight: 191.20 g/mol). Its structure features a cyanomethyl group (-CH₂CN) attached to a sulfonyl moiety (-SO₂-), which is further linked to an ethyl acetate backbone. This compound is of interest in organic synthesis due to the electron-withdrawing properties of the sulfonyl and cyano groups, which enhance reactivity in nucleophilic substitutions and cyclization reactions.

Properties

Molecular Formula

C6H9NO4S

Molecular Weight

191.21 g/mol

IUPAC Name

ethyl 2-(cyanomethylsulfonyl)acetate

InChI

InChI=1S/C6H9NO4S/c1-2-11-6(8)5-12(9,10)4-3-7/h2,4-5H2,1H3

InChI Key

UVGYFNCNYUUFJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl [(cyanomethyl)sulfonyl]acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetate with cyanomethylsulfonyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the byproducts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or distillation, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl [(cyanomethyl)sulfonyl]acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols can participate in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones are common products.

  • Reduction: Alcohols and amines are typically formed.

  • Substitution: Amides, esters, and ethers are among the major products.

Scientific Research Applications

Ethyl [(cyanomethyl)sulfonyl]acetate is widely used in scientific research due to its reactivity and versatility. It serves as a building block in organic synthesis, enabling the construction of complex molecules. In biology, it is used as a reagent in biochemical assays and studies involving enzyme inhibition. In medicine, it has potential applications in drug development and as a precursor for pharmaceuticals. In industry, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl [(cyanomethyl)sulfonyl]acetate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids or ketones. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with functional groups in the reactants to facilitate the desired transformation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonyl Acetate Derivatives

Compound Name Substituent(s) on Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications/Reactivity
This compound Cyanomethyl (-CH₂CN) C₆H₉NO₄S 191.20 Esterification of sulfonic acid derivatives Intermediate in pharmaceuticals, agrochemicals
Ethyl 2-(4-methylbenzenesulfonyl)acetate 4-Methylphenyl (tosyl) C₁₁H₁₄O₄S 242.29 Tosylation of ethyl acetate Stabilizing agent, peptide synthesis
Ethyl 2-(phenylsulfonyl)acetate Phenyl C₁₀H₁₂O₄S 228.26 Sulfonation of acetic acid derivatives Material science, polymer chemistry
Ethyl 2-([(2,5-dichlorophenyl)sulfonyl]anilino)acetate 2,5-Dichlorophenyl + anilino C₁₆H₁₅Cl₂NO₄S 388.27 Sulfonamide coupling Antimicrobial agents
Ethyl 2-((ethoxycarbonothioyl)thio)acetate Ethoxycarbonothioyl C₇H₁₂O₃S₂ 208.30 Thioesterification RAFT polymerization, polymer catalysts

Structural and Functional Differences

Substituent Effects: Cyanomethyl Group: The -CH₂CN group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the α-carbon. This contrasts with aryl sulfonyl derivatives (e.g., tosyl or phenyl groups in ), where resonance stabilization reduces reactivity. Chlorophenyl and Anilino Groups: Compounds like Ethyl 2-([(2,5-dichlorophenyl)sulfonyl]anilino)acetate exhibit increased lipophilicity and antimicrobial activity due to halogen and aromatic amine moieties .

Synthesis Methods: Tosyl and phenyl derivatives are typically synthesized via sulfonation of acetic acid esters using aryl sulfonic acids . Cyanomethyl analogs may require nucleophilic displacement of halides (e.g., chloroacetate) with cyanomethyl sulfinate salts .

Applications: Pharmaceuticals: The cyano group in this compound is a precursor for nitriles and tetrazoles, critical in drug design (e.g., antihypertensive agents) . Material Science: Ethyl 2-(phenylsulfonyl)acetate is used in polymer crosslinking due to its thermal stability.

Research Findings and Data

Reactivity in Nucleophilic Substitutions

  • This compound: The α-hydrogen is highly acidic (pKa ~4–5) due to the combined effects of the sulfonyl and cyano groups, facilitating deprotonation and enolate formation. This property is exploited in Knoevenagel condensations .
  • Tosyl Derivatives: Less acidic (pKa ~6–7) but widely used in Mitsunobu reactions and as protecting groups .

Spectroscopic Data (Representative Examples)

  • Ethyl 2-(4-methylbenzenesulfonyl)acetate :
    • ¹H-NMR (CDCl₃) : δ 1.25 (t, 3H, -CH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 4.15 (q, 2H, -OCH₂), 4.35 (s, 2H, -CH₂SO₂-).
  • Ethyl 2-([(2,5-dichlorophenyl)sulfonyl]anilino)acetate : IR (KBr): 1670 cm⁻¹ (C=O), 1350 cm⁻¹ (SO₂).

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